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molecular formula C15H20N4O2 B8148044 Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B8148044
M. Wt: 288.34 g/mol
InChI Key: IWODEEFCAGQFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999989B2

Procedure details

To a solution of 5-bromopyridine-2-carbonitrile (551.3 mg, 3.012 mmol) in anhydrous dimethylformamide (6.0 ml) were added tert-butyl piperazine-1-carboxylate (670.6 mg, 3.601 mmol) and potassium carbonate (829.0 mg, 5.998 mmol). The mixture was stirred at 120° C. for 63 hrs and cooled to room temperature. Ethyl acetate (30 ml) was added, and the precipitate was collected by filtration. Water (30 ml) was added to the filtrate, and the precipitated solid was collected by filtration and dried under reduced pressure to give tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate (642.9 mg, yield 74.0%) as a slightly yellow solid.
Quantity
551.3 mg
Type
reactant
Reaction Step One
Quantity
670.6 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[N:10]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CN(C)C=O>[C:8]([C:5]1[N:6]=[CH:7][C:2]([N:13]2[CH2:12][CH2:11][N:10]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]2)=[CH:3][CH:4]=1)#[N:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
551.3 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
670.6 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 63 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
Water (30 ml) was added to the filtrate
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 642.9 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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